molecular formula C10H17NS2 B12737063 2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid CAS No. 34281-27-1

2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid

Cat. No.: B12737063
CAS No.: 34281-27-1
M. Wt: 215.4 g/mol
InChI Key: LYWRKJCTJRPQBW-UHFFFAOYSA-N
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Description

2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid is an organic compound with the molecular formula C10H17NS2 It is characterized by a cyclopentene ring substituted with a butylamino group and a carbodithioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid typically involves the reaction of cyclopentene with butylamine and carbon disulfide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or thioether.

    Substitution: The butylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid involves its interaction with specific molecular targets. The carbodithioic acid group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion detection. Additionally, the butylamino group can interact with biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)cyclopent-1-ene-1-carbodithioic acid
  • 2-(Ethylamino)cyclopent-1-ene-1-carbodithioic acid
  • 2-(Propylamino)cyclopent-1-ene-1-carbodithioic acid

Uniqueness

2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing its interaction with hydrophobic environments in biological systems.

Properties

CAS No.

34281-27-1

Molecular Formula

C10H17NS2

Molecular Weight

215.4 g/mol

IUPAC Name

2-(butylamino)cyclopentene-1-carbodithioic acid

InChI

InChI=1S/C10H17NS2/c1-2-3-7-11-9-6-4-5-8(9)10(12)13/h11H,2-7H2,1H3,(H,12,13)

InChI Key

LYWRKJCTJRPQBW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(CCC1)C(=S)S

Origin of Product

United States

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